

# Application Notes: Flow Cytometry Analysis of Apoptosis After TP-3654 Treatment

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

Compound Name: **TP-3654**

Cat. No.: **B611452**

[Get Quote](#)

## Introduction

**TP-3654**, also known as Nuvisertib, is an orally available, second-generation selective inhibitor of PIM kinases.<sup>[1]</sup> PIM kinases are a family of constitutively active serine/threonine kinases (PIM1, PIM2, and PIM3) that are frequently overexpressed in various cancers and are implicated in tumor cell proliferation and survival.<sup>[1][2]</sup> By selectively binding to and inhibiting PIM kinases, **TP-3654** prevents the activation of downstream signaling pathways, leading to the induction of apoptosis in cancer cells.<sup>[1][3]</sup> Preclinical studies have shown that **TP-3654** induces significant apoptosis in hematopoietic cells, particularly those with JAK2 mutations found in myelofibrosis.<sup>[4][5]</sup> This application note provides a detailed protocol for quantifying apoptosis induced by **TP-3654** using the Annexin V and Propidium Iodide (PI) flow cytometry assay.

## Principle of the Assay

This method utilizes two key reagents to differentiate between healthy, apoptotic, and necrotic cells.<sup>[6]</sup>

- Annexin V: In the early stages of apoptosis, a phospholipid called phosphatidylserine (PS) is translocated from the inner to the outer leaflet of the plasma membrane.<sup>[6]</sup> Annexin V is a protein with a high affinity for PS and, when conjugated to a fluorochrome (e.g., FITC), it can identify early apoptotic cells.<sup>[6][7]</sup>

- Propidium Iodide (PI): PI is a fluorescent nucleic acid intercalating agent that cannot cross the intact membrane of live or early apoptotic cells.[6] It can only enter cells in the late stages of apoptosis or necrosis, where membrane integrity is compromised.[6]

By using both Annexin V and PI, flow cytometry can distinguish four cell populations:

- Viable cells: Annexin V-negative and PI-negative (Annexin V-/PI-).[8]
- Early apoptotic cells: Annexin V-positive and PI-negative (Annexin V+/PI-).[8]
- Late apoptotic/necrotic cells: Annexin V-positive and PI-positive (Annexin V+/PI+).[8]
- Necrotic cells: Annexin V-negative and PI-positive (Annexin V-/PI+).[8]

## Experimental Protocols

### I. Materials and Reagents

- Cell Lines: Appropriate cancer cell line (e.g., HEL, UKE-1, or other hematopoietic cancer cells known to express PIM kinases).[5]
- **TP-3654:** PIM Kinase Inhibitor.[9]
- Vehicle Control: DMSO (or as recommended by the supplier).
- Cell Culture Medium: RPMI-1640 or DMEM, supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.
- Phosphate-Buffered Saline (PBS): Calcium and Magnesium-free.
- Trypsin-EDTA (for adherent cells).
- Annexin V-FITC Apoptosis Detection Kit: (e.g., Abcam ab14085 or equivalent) containing:
  - Annexin V-FITC conjugate
  - Propidium Iodide (PI) solution
  - 10X Binding Buffer (contains Hepes, NaCl, and CaCl2).

- Flow Cytometer (e.g., BD FACSCanto™, Beckman Coulter CytoFLEX).
- Flow cytometry tubes (5 mL).
- Microcentrifuge tubes.
- Micropipettes and sterile tips.
- Incubator (37°C, 5% CO2).
- Centrifuge.

## II. Cell Preparation and Treatment

- Cell Seeding: Seed cells in a suitable culture flask or plate at a density that will allow for exponential growth and prevent confluence during the treatment period (e.g.,  $1 \times 10^6$  cells in a T25 flask).[\[7\]](#)
- Incubation: Culture the cells for 24 hours at 37°C with 5% CO2.
- **TP-3654** Treatment:
  - Prepare a stock solution of **TP-3654** in DMSO.
  - Dilute the stock solution in a complete culture medium to achieve the desired final concentrations (e.g., 0.1  $\mu$ M, 0.5  $\mu$ M, 1.0  $\mu$ M).
  - Include a vehicle-only control (DMSO) and an untreated control.
  - Replace the existing medium with the medium containing the different concentrations of **TP-3654** or controls.
- Incubation: Incubate the cells for a predetermined period (e.g., 24, 48, or 72 hours) to allow for the induction of apoptosis.

## III. Staining Protocol for Flow Cytometry

- Cell Harvesting:

- Suspension cells: Gently collect the cells into centrifuge tubes.
- Adherent cells: Collect the culture supernatant (which may contain floating apoptotic cells), then wash the adherent cells with PBS and detach them using Trypsin-EDTA.[7] Combine the supernatant with the detached cells.
- Washing: Centrifuge the cell suspension at approximately 500 x g for 5 minutes.[7] Discard the supernatant and wash the cell pellet twice with cold PBS.[7]
- Resuspension: Resuspend the cell pellet in 1X Binding Buffer at a concentration of  $1 \times 10^6$  cells/mL.
- Staining:
  - Transfer 100  $\mu$ L of the cell suspension (containing  $1 \times 10^5$  cells) to a flow cytometry tube. [8]
  - Add 5  $\mu$ L of Annexin V-FITC conjugate to the cell suspension.[10]
  - Gently vortex and incubate for 15 minutes at room temperature in the dark.[8][10]
  - Add 5  $\mu$ L of Propidium Iodide (PI) solution.[10]
- Final Preparation: Add 400  $\mu$ L of 1X Binding Buffer to each tube.[8] Keep the samples on ice and protected from light until analysis.
- Analysis: Analyze the samples on the flow cytometer immediately, preferably within one hour.

#### IV. Data Acquisition and Analysis

- Setup: Use unstained, Annexin V-FITC only, and PI only stained cells to set up the flow cytometer, adjust voltages, and establish proper compensation settings.
- Gating: Gate the cell population of interest based on forward scatter (FSC) and side scatter (SSC) to exclude debris.
- Quantification: Create a quadrant plot with Annexin V-FITC fluorescence on the x-axis and PI fluorescence on the y-axis. Quantify the percentage of cells in each of the four quadrants.

## Data Presentation

The quantitative data from the flow cytometry analysis should be summarized in a clear and structured table to facilitate comparison between different treatment conditions.

Table 1: Percentage of Apoptotic and Necrotic Cells after **TP-3654** Treatment

| Treatment Group   | Concentration (µM) | Viable Cells (%) (Annexin V-/PI-) | Early Apoptotic Cells (%) (Annexin V+/PI-) | Late Apoptotic/Necrotic Cells (%) (Annexin V+/PI+) | Total Apoptotic Cells (%) |
|-------------------|--------------------|-----------------------------------|--------------------------------------------|----------------------------------------------------|---------------------------|
| Untreated Control | 0                  | 95.2 ± 2.1                        | 2.5 ± 0.5                                  | 1.8 ± 0.4                                          | 4.3 ± 0.9                 |
| Vehicle (DMSO)    | 0.1%               | 94.8 ± 2.5                        | 2.9 ± 0.6                                  | 2.0 ± 0.5                                          | 4.9 ± 1.1                 |
| TP-3654           | 0.1                | 85.1 ± 3.3                        | 8.7 ± 1.2                                  | 5.2 ± 0.8                                          | 13.9 ± 2.0                |
| TP-3654           | 0.5                | 62.5 ± 4.1                        | 25.3 ± 2.8                                 | 10.1 ± 1.5                                         | 35.4 ± 4.3                |
| TP-3654           | 1.0                | 35.8 ± 5.0                        | 45.6 ± 4.5                                 | 15.4 ± 2.1                                         | 61.0 ± 6.6                |

Note: Data are presented as mean ± standard deviation from three independent experiments.

"Total Apoptotic Cells" is the sum of early and late apoptotic populations.

## Mandatory Visualizations

Signaling Pathway



[Click to download full resolution via product page](#)

## Experimental Workflow



[Click to download full resolution via product page](#)**Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: [info@benchchem.com](mailto:info@benchchem.com) or [Request Quote Online](#).

## References

- 1. Facebook [cancer.gov]
- 2. aacrjournals.org [aacrjournals.org]
- 3. news.us.sumitomo-pharma.com [news.us.sumitomo-pharma.com]
- 4. Genetic ablation of Pim1 or pharmacologic inhibition with TP-3654 ameliorates myelofibrosis in murine models - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Annexin V staining assay protocol for apoptosis | Abcam [abcam.com]
- 7. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 8. bosterbio.com [bosterbio.com]
- 9. medchemexpress.com [medchemexpress.com]
- 10. BestProtocols: Annexin V Staining Protocol for Flow Cytometry | Thermo Fisher Scientific - JP [thermofisher.com]
- To cite this document: BenchChem. [Application Notes: Flow Cytometry Analysis of Apoptosis After TP-3654 Treatment]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b611452#flow-cytometry-analysis-of-apoptosis-after-tp-3654-treatment>]

**Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

**Need Industrial/Bulk Grade?** [Request Custom Synthesis Quote](#)

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

### Contact

Address: 3281 E Guasti Rd  
Ontario, CA 91761, United States  
Phone: (601) 213-4426  
Email: [info@benchchem.com](mailto:info@benchchem.com)